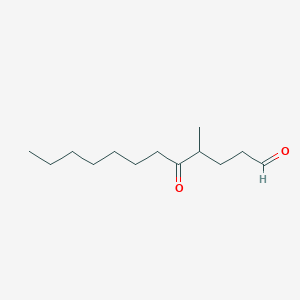

4-Methyl-5-oxododecanal

Beschreibung

4-Methyl-5-oxododecanal is a branched-chain aliphatic aldehyde with a molecular formula of $ \text{C}{13}\text{H}{24}\text{O}_2 $. Its structure features a dodecanal backbone (12-carbon chain) substituted with a methyl group at position 4 and a ketone (oxo) group at position 4. This dual functionalization distinguishes it from simpler aldehydes, conferring unique physicochemical properties such as altered polarity, boiling point, and reactivity.

Eigenschaften

CAS-Nummer |

88072-98-4 |

|---|---|

Molekularformel |

C13H24O2 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

4-methyl-5-oxododecanal |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)12(2)9-8-11-14/h11-12H,3-10H2,1-2H3 |

InChI-Schlüssel |

RAVXTJDJJJMNFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(=O)C(C)CCC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-5-oxododecanal can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-5-dodecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.

Another method involves the aldol condensation of 4-methyl-5-dodecanone with formaldehyde, followed by a subsequent reduction step to yield 4-Methyl-5-oxododecanal. This reaction requires a base catalyst, such as sodium hydroxide (NaOH), and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, 4-Methyl-5-oxododecanal can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-oxododecanal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Hydroxylamine (NH2OH), hydrazine (N2H4)

Major Products Formed

Oxidation: 4-Methyl-5-oxododecanoic acid

Reduction: 4-Methyl-5-dodecanol

Substitution: Oximes and hydrazones

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-oxododecanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-oxododecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

a. Pentadecanal (C${15}$H${30}$O)

- Structure : A straight-chain aldehyde lacking substituents.

- Properties : Simpler hydrophobicity due to the absence of oxo or methyl groups. Boiling point and solubility are influenced by its linear structure.

- Safety: Limited toxicological data, similar to 4-Methyl-5-oxododecanal, but established first-aid protocols for aldehyde exposure (e.g., eye flushing, skin washing) apply .

b. 2-Methyl-2-oxazoline (C$4$H$7$NO)

- Structure : Cyclic oxazoline with a methyl group at position 2.

- Properties: Higher reactivity due to the strained five-membered ring, contrasting with the linear aldehyde chain of 4-Methyl-5-oxododecanal.

- Commercial Availability : Priced at JPY 10,200/100g, indicating specialized research applications .

c. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (C${10}$H${11}$NO$_2$)

- Structure: Chiral oxazolidinone with methyl and phenyl substituents.

- Properties : Functions as a chiral auxiliary in asymmetric synthesis, unlike 4-Methyl-5-oxododecanal’s role as a carbonyl precursor. Higher melting point (106–109°C) due to aromatic stabilization .

Functional Group Analysis

| Compound | Functional Groups | Molecular Formula | Key Applications |

|---|---|---|---|

| 4-Methyl-5-oxododecanal | Aldehyde, ketone, methyl | C${13}$H${24}$O$_2$ | Organic synthesis, fragrances |

| Pentadecanal | Aldehyde | C${15}$H${30}$O | Surfactants, intermediates |

| 2-Methyl-2-oxazoline | Oxazoline ring, methyl | C$4$H$7$NO | Polymer precursors |

| 4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone, methyl, phenyl | C${10}$H${11}$NO$_2$ | Asymmetric synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.